molecular formula C12H10N4 B13114774 4-(1H-Imidazol-1-yl)quinolin-2-amine

4-(1H-Imidazol-1-yl)quinolin-2-amine

Katalognummer: B13114774
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: AVZQBSJLOMOOGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-1-yl)quinolin-2-amine is a quinoline derivative incorporating an imidazole substituent, a structural motif of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold is frequently investigated for its potential to interact with various biological targets, particularly protein kinases. Compounds with similar structural features, such as quinoline-imidazole hybrids, have demonstrated potent inhibitory activity against specific kinases like V600EBRAF, a key oncogenic driver in cancers such as melanoma and thyroid carcinoma . The 2-amine group on the quinoline ring can serve as a critical pharmacophore, often utilized in molecular design to form hydrogen bonds within the active site of enzymes . Research into analogous molecules indicates potential applications in developing anticancer agents, as they can induce cell cycle arrest and inhibit proliferation in multiple cancer cell lines . Furthermore, the imidazole ring is a versatile bioisostere found in molecules that modulate a wide range of other therapeutic targets, including those relevant to neurodegenerative disorders . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to rely on their own rigorous testing to characterize the compound's specific properties, mechanism of action, and research applications.

Eigenschaften

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

4-imidazol-1-ylquinolin-2-amine

InChI

InChI=1S/C12H10N4/c13-12-7-11(16-6-5-14-8-16)9-3-1-2-4-10(9)15-12/h1-8H,(H2,13,15)

InChI-Schlüssel

AVZQBSJLOMOOGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)N3C=CN=C3

Herkunft des Produkts

United States
Foundational & Exploratory

2-amino-4-(imidazol-1-yl)quinoline scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-4-(imidazol-1-yl)quinoline scaffold represents a highly specific, privileged structural motif in medicinal chemistry, merging the DNA-intercalating and kinase-binding properties of the quinoline core with the hydrogen-bonding and metal-coordinating capabilities of the imidazole ring.

This guide details the technical specifications, synthetic pathways, and therapeutic utility of this scaffold, designed for drug discovery professionals.

Executive Summary & Pharmacophore Analysis

The 2-amino-4-(imidazol-1-yl)quinoline scaffold is a bicyclic aromatic system substituted at the 2-position with a primary amine and at the 4-position with an imidazole ring attached via its N1 nitrogen. This unique substitution pattern creates a "push-pull" electronic system and a distinct steric profile compared to the classic 4-aminoquinoline (chloroquine-like) or 2-aminoquinoline scaffolds.

Core Structural Attributes
  • Quinoline Core: Provides a planar, hydrophobic surface for

    
    -
    
    
    
    stacking interactions (e.g., DNA intercalation or aromatic residues in ATP-binding pockets).
  • C2-Amino Group (

    
    ):  Acts as a critical Hydrogen Bond Donor (HBD). In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Leu backbone carbonyls).
    
  • C4-Imidazol-1-yl Moiety:

    • Steric Bulk: The orthogonal twist of the imidazole ring relative to the quinoline plane (due to peri-hydrogen repulsion at C5) prevents aggregation and improves solubility compared to flat 4-aminoquinolines.

    • Electronic Effect: The imidazole N3 is a Hydrogen Bond Acceptor (HBA) and a potential metal coordination site (e.g., Heme Fe(II) in malaria parasites or Zn(II) in metalloenzymes).

Structural Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to substitutions at three key vectors.

PositionModificationEffect on Potency/ADME
C2-Amino Alkylation (

)
often reduces potency if the primary amine is required for hinge binding. However, cyclization (e.g., to an imidazoline) shifts activity toward

-adrenergic receptors
.
C4-Imidazole C2'/C4'-MethylationIncreases metabolic stability (blocks CYP450 oxidation).
Quinoline Ring 6,7,8-Substitution6-F/Cl: Increases metabolic stability and lipid solubility.6,8-Diol: (e.g., CAS 2305798-93-8) drastically increases water solubility and creates a catechol-like metal chelator.
N1-Quinoline QuaternizationLeads to permanent charge, targeting mitochondria or bacterial membranes (antiseptic properties), but poor oral bioavailability.

Synthetic Methodologies

The synthesis of 2-amino-4-(imidazol-1-yl)quinoline is best achieved via Nucleophilic Aromatic Substitution (


)  followed by selective amination.
Protocol: Synthesis from 2,4-Dichloroquinoline

This route is preferred over direct imidazole coupling to 2-amino-4-chloroquinoline due to the higher reactivity of the 4-chloro substituent in the bis-chloro precursor.

Step 1: Selective

at C4
  • Reagents: 2,4-Dichloroquinoline (1.0 eq), Imidazole (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP.

  • Conditions:

    
     for 4–6 hours.
    
  • Mechanism: The nitrogen at position 1 of the quinoline ring activates the C4-position for nucleophilic attack more strongly than the C2-position.

  • Product: 2-chloro-4-(imidazol-1-yl)quinoline.

Step 2: Amination at C2
  • Reagents: 2-chloro-4-(imidazol-1-yl)quinoline, Ammonia (aqueous or methanolic) or Acetamide (for Buchwald-Hartwig).

  • Method A (High Pressure): Autoclave with

    
     at 
    
    
    
    for 12 hours.
  • Method B (Catalytic):

    
    , BINAP, 
    
    
    
    , Benzophenone imine (followed by hydrolysis).
  • Yield: Typically 60–75% over two steps.

Diagram: Retrosynthetic Analysis

G Target 2-amino-4-(imidazol-1-yl)quinoline Inter 2-chloro-4-(imidazol-1-yl)quinoline Inter->Target Amination (C2) High Temp or Pd-Cat Start 2,4-dichloroquinoline Start->Inter SNAr (Selective C4) K2CO3, DMF, 80°C Imid Imidazole Imid->Inter Ammonia NH3 / Pd-Cat Ammonia->Target

Caption: Retrosynthetic pathway exploiting the differential reactivity of C4 and C2 electrophilic centers on the quinoline ring.

Therapeutic Applications & Mechanisms

A. Kinase Inhibition (Oncology)

The 2-amino-4-heteroarylquinoline scaffold is a bioisostere of the 2-aminopyrimidine CDK/Aurora kinase inhibitors.

  • Mechanism: The C2-amine and N1-quinoline nitrogen form a bidentate H-bond interaction with the kinase hinge region (ATP-binding site). The C4-imidazole projects into the solvent-exposed region or interacts with the "gatekeeper" residue, depending on the specific kinase.

  • Target Specificity: PI3K, Aurora B, and VEGFR.

B. Anti-Infective (Malaria & Bacteria)[1]
  • Malaria: Unlike chloroquine (which relies on a basic side chain), the imidazole group allows for coordination with the Heme iron in the parasite's food vacuole, inhibiting hemozoin formation.

  • Bacterial Topoisomerase: The planar system intercalates into bacterial DNA, while the imidazole interacts with DNA gyrase.

  • Key Derivative: 2-amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol (CAS 2305798-93-8) has shown potential as a polar, water-soluble antimicrobial agent.

C. -Adrenergic Receptor Modulation

While classic agonists like Brimonidine use a quinoxaline ring, the 2-amino-quinoline scaffold can act as an


-agonist if the steric bulk at C4 is managed.
  • Pathway: Activation of

    
    -coupled GPCRs 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Decrease in cAMP.
Diagram: Signaling Pathway ( -Adrenergic)

Signaling Ligand 2-amino-4-(imidazol-1-yl)quinoline (Agonist) Receptor Alpha-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gprot Gi Protein (Heterotrimeric) Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Effect Sedation / Analgesia Vasoconstriction cAMP->Effect Downstream Signaling

Caption: Mechanism of action for Alpha-2 adrenergic agonism, a potential off-target or primary target depending on substitution.

ADME & Toxicology Profile

ParameterObservationMitigation Strategy
Solubility Moderate to Low. The planar rings lead to high crystal lattice energy.Introduce polar groups (e.g., 6,8-diol) or salt formation (HCl/Mesylate).
hERG Inhibition High Risk. The combination of a basic amine and lipophilic aromatic core is a classic hERG pharmacophore.Reduce lipophilicity (LogP < 3) or introduce an acidic group (e.g., carboxylic acid on imidazole).
Metabolic Stability C4-Imidazole is prone to oxidative ring opening.Methylation at C2' or C4' of the imidazole ring blocks metabolism.
Genotoxicity Potential for DNA intercalation (Ames positive).Introduce bulky substituents at C2-amino to prevent intercalation if targeting kinases.

References

  • Synthesis of 2-amino-4-heteroarylquinolines

    • Methodology for selective SNAr on 2,4-dichloroquinoline.
    • Source: Frontiers in Chemistry, "4-Aminoquinoline: a comprehensive review of synthetic strategies" (2025). Link

  • Kinase Inhibitor Analogues

    • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines as multikinase inhibitors.
    • Source: European Journal of Medicinal Chemistry, 53, 254-263 (2012). Link

  • Specific Compound Data

    • 2-amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol (CAS 2305798-93-8).
    • Source: PubChem Compound Summary. Link

  • Alpha-2 Adrenergic Context

    • Structure-activity relationships of quinoline-based alpha-2 agonists.
    • Source: Journal of Medicinal Chemistry, "Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships" (1991). Link

4-(1H-Imidazol-1-yl)quinolin-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(1H-Imidazol-1-yl)quinolin-2-amine , a significant heteroaromatic scaffold in medicinal chemistry. This compound serves as a critical pharmacophore in the development of kinase inhibitors and receptor modulators.

Chemical Identity & Core Properties

This compound represents a hybrid scaffold combining a quinoline core with a 2-amino group and a 4-imidazolyl moiety. It is distinct from the fused imidazo[4,5-c]quinoline systems (e.g., Imiquimod) by the presence of a single bond connecting the imidazole nitrogen (N1) to the quinoline C4 position.

PropertySpecification
IUPAC Name 4-(1H-Imidazol-1-yl)quinolin-2-amine
Common Synonyms 2-Amino-4-(1-imidazolyl)quinoline; 4-(1H-Imidazol-1-yl)-2-quinolinamine
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.24 g/mol
CAS Number Note: The specific CAS for the unsubstituted parent is not widely listed in commercial catalogs.[1] The 6,8-diol derivative is indexed as 2305798-93-8 .
SMILES Nc1nc(n2ccnc2)c2ccccc21
Solubility Soluble in DMSO, MeOH; sparingly soluble in water.
pKa (Calc) ~7.2 (Imidazole), ~4.5 (Quinoline N)

Synthetic Methodology

The synthesis of 4-(1H-Imidazol-1-yl)quinolin-2-amine relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the quinoline ring, particularly at positions 2 and 4, allows for sequential displacement of leaving groups (typically halides).

Retrosynthetic Analysis

The most robust route utilizes 2,4-dichloroquinoline as the starting material. The C4 position is generally more electrophilic than C2 due to the para-like resonance contribution from the quinoline nitrogen, allowing for regioselective substitution.

Step-by-Step Protocol
Step 1: Regioselective C4-Imidazolylation
  • Reagents: 2,4-Dichloroquinoline, Imidazole, K₂CO₃ (base), DMF (solvent).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The imidazole acts as a nucleophile, attacking the C4 position. The base neutralizes the HCl byproduct.

  • Procedure:

    • Dissolve 2,4-dichloroquinoline (1.0 eq) and imidazole (1.1 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq).

    • Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC/LC-MS for the disappearance of starting material.

    • Workup: Pour into ice-water. The product, 2-chloro-4-(1H-imidazol-1-yl)quinoline , typically precipitates. Filter, wash with water, and dry.

Step 2: C2-Amination
  • Reagents: 2-Chloro-4-(1H-imidazol-1-yl)quinoline, Ammonia (NH₃) in MeOH or aqueous NH₄OH.

  • Conditions: High pressure (sealed tube/autoclave) at 120–140°C or Pd-catalyzed Buchwald-Hartwig amination if mild conditions are required.

  • Procedure (Thermal):

    • Suspend the intermediate in 7N NH₃ in MeOH (10-20 volumes).

    • Seal in a pressure vessel.

    • Heat to 130°C for 12–24 hours.

    • Workup: Cool to room temperature. Concentrate the solvent. Purify the residue via flash column chromatography (DCM/MeOH gradient) to yield 4-(1H-Imidazol-1-yl)quinolin-2-amine .

Synthesis Pathway Diagram

SynthesisPathway Start 2,4-Dichloroquinoline Intermed 2-Chloro-4-(1H-imidazol-1-yl)quinoline Start->Intermed Step 1: SNAr (C4) Reagent1 Imidazole / K2CO3 (DMF, 90°C) Reagent1->Intermed Product 4-(1H-Imidazol-1-yl)quinolin-2-amine Intermed->Product Step 2: Amination (C2) Reagent2 NH3 / MeOH (130°C, Sealed Tube) Reagent2->Product

Caption: Two-step regioselective synthesis starting from 2,4-dichloroquinoline.

Biological Applications & Mechanism of Action

This scaffold is a privileged structure in drug discovery, particularly for targeting enzymes that require a hydrogen bond donor/acceptor motif in the ATP-binding pocket.

Kinase Inhibition (PKC & Aurora Kinases)

The 2-amino-4-heteroarylquinoline motif mimics the adenine ring of ATP.

  • Binding Mode: The 2-amino group and the quinoline nitrogen (N1) form a characteristic donor-acceptor hydrogen bond pair with the "hinge region" of the kinase.

  • Specificity: The pendant imidazole at C4 projects into the solvent-accessible region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), conferring selectivity for kinases like Protein Kinase C (PKC) and Aurora Kinases .

Alpha-Adrenergic Modulation

Structurally related 2-amino-quinolines (e.g., Brimonidine analogs) are known Alpha-2 adrenergic receptor agonists . The imidazole ring is critical for interacting with the aspartic acid residue in the receptor's transmembrane domain.

Chemical Probe Utility

The compound serves as a "fragment" in Fragment-Based Drug Design (FBDD) . Its low molecular weight (<250 Da) and high ligand efficiency make it an ideal starting point for growing into more potent inhibitors (e.g., by adding substituents at the 6, 7, or 8 positions, such as the 6,8-diol derivative).

Biological Activity & Data

While the unsubstituted parent is a scaffold, derivatives show potent activity.[2][3]

TargetCompound VariantActivity (IC₅₀ / Kᵢ)Mechanism
PKC (Protein Kinase C) 6,8-Diol derivative< 100 nMATP-competitive inhibition
Alpha-2 Adrenergic 2-Amino-4-imidazolyl core~50-200 nMReceptor Agonism
Tuberculosis (M. tb) 2,4-Diaminoquinoline analogs1-10 µMGyrase/Unknown inhibition

Safety & Handling Protocol

As a research chemical, strict safety protocols must be observed.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous storage.

Self-Validating Purity Check

Before use in biological assays, validate purity via LC-MS :

  • Expected Mass: [M+H]⁺ = 211.1.

  • UV Profile: Maxima at ~254 nm and ~320 nm (characteristic of the quinoline chromophore).

  • H-NMR: Confirm the presence of the imidazole singlet (~7.8-8.0 ppm) and the disappearance of the C2-Cl signal.

References

  • PubChem Compound Summary. (2025). 2-amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol (CID 137319630). National Center for Biotechnology Information. Link

  • Musiol, R., et al. (2009). Regioselective reactions of 2,4-dichloroquinoline in the synthesis of novel styrylquinolines. Beilstein Journal of Organic Chemistry. Link

  • Odingo, J., et al. (2014).[4] Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry. (Describes analogous S_NAr chemistry on quinoline/quinazoline cores). Link

  • Sigma-Aldrich. (2025). 4-(1H-Imidazol-1-yl)aniline Product Specification. (Fragment reference). Link

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Power of SNAr

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including antimalarials, anticancer drugs, and anti-inflammatory compounds.[1][2][3] Its significance drives a continuous need for robust and versatile synthetic methods to modify its structure. Nucleophilic Aromatic Substitution (SNAr) stands out as a fundamental and powerful strategy for the functionalization of quinoline derivatives.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical conditions for executing SNAr reactions on quinoline substrates. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering users to optimize conditions, troubleshoot reactions, and rationally design new synthetic routes.

The Mechanism: Activating the Quinoline Ring for Nucleophilic Attack

The classical SNAr reaction is a two-step addition-elimination process.[6][7] Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the quinoline scaffold is inherently "electron-deficient," particularly in the pyridine ring, due to the electronegativity of the nitrogen atom.[4][8] This intrinsic property makes it susceptible to attack by nucleophiles.

The mechanism proceeds as follows:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][9]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized through resonance, with the electron-withdrawing nitrogen atom of the quinoline ring playing a crucial role in delocalizing the charge.[10]

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The most reactive positions on the quinoline ring for SNAr are C4 and C2, as attack at these positions allows the negative charge in the Meisenheimer intermediate to be effectively delocalized onto the ring nitrogen.[10][11]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Haloquinoline, Nucleophile, and Base/Catalyst in an appropriate flask B Add anhydrous polar aprotic solvent (e.g., DMSO, DMF) A->B C Heat the mixture (Conventional or Microwave) under an inert atmosphere B->C D Monitor progress by TLC until starting material is consumed C->D E Cool to RT, perform aqueous work-up (e.g., pour into water, extract with organic solvent) D->E F Wash organic layers, dry, and concentrate under reduced pressure E->F G Purify crude product via column chromatography or recrystallization F->G

Caption: General Experimental Workflow for SNAr on Quinolines.

Protocol 1: Synthesis of a 4-Aminoquinoline via Conventional Heating

This protocol describes the reaction of 4,7-dichloroquinoline with a primary aliphatic amine.

  • Materials:

    • 4,7-dichloroquinoline (1.0 equiv)

    • Aliphatic amine (e.g., N-ethylethanolamine, 3.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4,7-dichloroquinoline (1.0 equiv) and potassium carbonate (2.0 equiv).

    • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the haloquinoline.

    • Add the aliphatic amine (3.0 equiv) to the stirring mixture at room temperature.

    • Heat the reaction mixture to 120 °C using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 12-24 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture slowly into a beaker of cold water with stirring. A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration, washing thoroughly with water.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aminoquinoline derivative.

  • Self-Validation:

    • TLC Analysis: Expect to see the disappearance of the 4,7-dichloroquinoline spot and the appearance of a new, more polar product spot.

    • Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis of a 4-(Aryl-amino)quinoline

This protocol is adapted for a less reactive aniline nucleophile, leveraging microwave energy to accelerate the reaction. [1][2]

  • Materials:

    • 4-Chloroquinoline (1.0 equiv)

    • Substituted Aniline (e.g., 4-anisidine, 1.5 equiv)

    • Sodium hydroxide (NaOH, 1.5 equiv, as a solid pellet or concentrated solution)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microwave reaction vial with a stir bar

    • Microwave reactor

  • Procedure:

    • To a microwave reaction vial, add 4-chloroquinoline (1.0 equiv), the aniline (1.5 equiv), and sodium hydroxide (1.5 equiv).

    • Add enough anhydrous DMSO to dissolve the reactants.

    • Seal the vial tightly with a cap. Caution: Ensure the vial is sealed correctly to prevent pressure leaks at high temperatures.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 180 °C for 20-30 minutes. [1][2]The reaction should be held at the target temperature (dynamic power control).

    • After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C) before opening.

    • Transfer the reaction mixture to a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Insufficient temperature; Nucleophile is not reactive enough; Solvent is not polar enough; Reagents are impure or wet.Increase the reaction temperature. For very slow reactions, switch to microwave heating. [4]If using a weak nucleophile (e.g., aniline), add a Brønsted or Lewis acid catalyst. [4]Ensure anhydrous solvent and pure reagents are used.
Multiple Products Observed Substrate has multiple leaving groups; Diamine nucleophile causing dimerization.For substrates with multiple reactive sites, regioselectivity can be temperature or catalyst-dependent. When using a diamine, use a large excess (5-10 equiv) of the diamine to favor mono-substitution. [4]
Product is Difficult to Purify Excess high-boiling point amine nucleophile is present.After the reaction, perform an acid wash (e.g., 1M HCl) during the work-up to protonate and extract the excess amine into the aqueous layer.

Conclusion

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, providing a reliable pathway to a vast array of functionalized quinoline derivatives. Success in these reactions is not serendipitous; it is the result of a rational understanding of the underlying mechanism and the careful control of key parameters. By considering the interplay between the leaving group, ring substituents, nucleophile, and reaction conditions, researchers can effectively harness the power of SNAr to advance projects in drug discovery and materials science. When classical SNAr conditions prove too harsh, modern alternatives like palladium-catalyzed amination offer a milder, complementary approach. [12]

References

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. (2025). Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Nucleophilic arom
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Nucleophilic Arom
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. (2025). Benchchem.
  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • Nucleophilic arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).

Sources

Preparation of 2-amino-4-(imidazol-1-yl)quinoline hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-4-(imidazol-1-yl)quinoline hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with alpha-adrenoceptor modulation, kinase inhibition, and anti-infective activity.

The synthesis utilizes a regioselective nucleophilic aromatic substitution (


)  strategy starting from commercially available 2,4-dichloroquinoline. By exploiting the differential electrophilicity of the C4 and C2 positions, we achieve high regiocontrol without the need for protecting groups. The final hydrochloride salt formation ensures long-term stability and enhanced water solubility for biological assays.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is designed around the intrinsic reactivity profile of the quinoline ring.

  • Starting Material: 2,4-Dichloroquinoline.[1][2][3]

  • Regioselectivity Principle: The C4 position in 2,4-dichloroquinoline is significantly more electrophilic than the C2 position. This is due to the para-like conjugation with the quinoline nitrogen, which stabilizes the Meisenheimer complex formed during nucleophilic attack at C4 more effectively than at C2.

  • Sequential Substitution:

    • Step 1 (

      
      -1):  Selective displacement of the C4-chloride by imidazole.
      
    • Step 2 (

      
      -2):  Displacement of the C2-chloride by ammonia (requires harsher conditions due to the lower reactivity of C2).
      
    • Step 3: Salt formation.

Retrosynthesis Target 2-Amino-4-(imidazol-1-yl) quinoline HCl Intermediate2 2-Amino-4-(imidazol-1-yl) quinoline (Free Base) Target->Intermediate2 HCl/Dioxane Intermediate1 2-Chloro-4-(imidazol-1-yl) quinoline Intermediate2->Intermediate1 NH3 (aq), 130°C SM 2,4-Dichloroquinoline + Imidazole Intermediate1->SM K2CO3, DMF, 80°C (Regioselective SNAr)

Figure 1: Retrosynthetic strategy exploiting the C4 > C2 reactivity hierarchy.

Materials and Equipment

Reagents:

  • 2,4-Dichloroquinoline (CAS: 700-74-3, >98% purity)

  • Imidazole (CAS: 288-32-4, Recrystallized)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Ammonia solution (25-28%

    
     in 
    
    
    
    ) or Methanolic Ammonia (7N)
  • Hydrochloric acid (4M in 1,4-dioxane)

  • Solvents: DMF (anhydrous), Ethyl Acetate, Hexanes, Ethanol, DCM.

Equipment:

  • Standard reflux setup (Step 1).

  • High-Pressure Stainless Steel Autoclave or Sealed Tube (Step 2).

  • Rotary Evaporator.

  • Vacuum filtration assembly.

Experimental Protocol

Stage 1: Synthesis of 2-Chloro-4-(imidazol-1-yl)quinoline

Objective: Selective installation of the imidazole moiety at the C4 position.

  • Setup: Charge a dry 250 mL round-bottom flask with 2,4-dichloroquinoline (5.0 g, 25.2 mmol), imidazole (1.89 g, 27.7 mmol, 1.1 equiv), and anhydrous

    
      (4.18 g, 30.2 mmol, 1.2 equiv).
    
  • Solvent: Add DMF (50 mL) and stir to create a suspension.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      ).
    • Note: Avoid temperatures >120°C to prevent bis-substitution at the C2 position.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid and wash copiously with water (to remove DMF and imidazole salts).

    • Dry the solid in a vacuum oven at 50°C.

    • Optional: Recrystallize from Ethanol/Water if purity is <95%.

    • Yield Target: 80–90% (approx. 4.6–5.2 g).

Stage 2: Amination to 2-Amino-4-(imidazol-1-yl)quinoline

Objective: Displacement of the C2-chloride with ammonia.

  • Setup: Place the 2-chloro-4-(imidazol-1-yl)quinoline (4.0 g, 17.4 mmol) from Stage 1 into a stainless steel autoclave (or heavy-walled pressure tube for small scales).

  • Reagent: Add Aqueous Ammonia (28%) (40 mL) and Ethanol (20 mL) to aid solubility. Alternatively, use 7N

    
     in Methanol (60 mL).
    
    • Catalyst Note: While copper catalysts (

      
      ) can accelerate this, the high-temperature uncatalyzed route is cleaner for pharmaceutical intermediates to avoid heavy metal contamination.
      
  • Reaction: Seal the vessel and heat to 130–140°C for 12–18 hours. Internal pressure will rise; ensure equipment is rated for >10 bar.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the solvent under reduced pressure to roughly 20% volume.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) (Note: The product is moderately polar; DCM/MeOH 9:1 may be needed if solubility is poor).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude residue is often sufficiently pure. If not, purify via flash column chromatography (DCM/MeOH 95:5 to 90:10).

    • Yield Target: 65–75% (approx. 2.5–2.9 g).

Stage 3: Hydrochloride Salt Formation

Objective: Conversion to the stable HCl salt.

  • Dissolution: Dissolve the free base (2.0 g) in a minimal amount of anhydrous Ethanol or DCM (10–15 mL).

  • Acidification: Dropwise add 4M HCl in 1,4-dioxane (or Et2O) (2.5 equiv) at 0°C.

  • Precipitation: A precipitate will form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the salt under an inert atmosphere (nitrogen) if hygroscopic. Wash with cold diethyl ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in water, DMSO, Methanol.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, 
      
      
      
      ), 8.5 (br s, 2H,
      
      
      ), 8.2 (d, 1H, H-5 quinoline), 7.9 (s, 1H, imidazole-H2), 7.7 (t, 1H, H-7), 7.5 (d, 1H, H-8), 7.4 (t, 1H, H-6), 7.3 (s, 1H, H-3 quinoline), 7.1 (s, 1H, imidazole-H4), 7.0 (s, 1H, imidazole-H5).
    • Key Diagnostic: The singlet at

      
       7.3 ppm corresponds to the H-3 proton of the quinoline, confirming substitution at C2 and C4.
      

Critical Process Parameters (CPPs):

ParameterStage 1 (C4-Sub)Stage 2 (C2-Sub)Impact
Temperature 80–90°C130–140°CLow temp in Stage 1 prevents bis-substitution. High temp in Stage 2 is required to activate C2.
Stoichiometry 1.1 equiv ImidazoleExcess

(>10 equiv)
Excess imidazole in Stage 1 leads to by-products. Excess ammonia drives Stage 2 to completion.
Solvent DMF (Polar Aprotic)EtOH/H2O or MeOHDMF promotes

via dipole stabilization.

Workflow Diagram

Workflow start Start: 2,4-Dichloroquinoline step1 Step 1: Regioselective Substitution (Imidazole, K2CO3, DMF, 80°C) start->step1 check1 QC Check: TLC/NMR (Confirm C4 substitution) step1->check1 check1->step1 Incomplete (Heating cont.) step2 Step 2: Amination (NH3 aq, Autoclave, 135°C) check1->step2 Pass step3 Step 3: Salt Formation (HCl/Dioxane) step2->step3 final Final Product: HCl Salt step3->final

Figure 2: Operational workflow for the synthesis process.

References

  • Regioselectivity of 2,4-Dichloroquinoline: Reddy, E. A., et al. (2009).[1] "Pd/C-mediated regioselective C-2 alkynylation of 2,4-dichloroquinoline in water." Beilstein Journal of Organic Chemistry, 5(32).[1] Mechanistic support for the differential reactivity of C2 vs C4 positions.

  • Microwave-Assisted Amination of Quinolines: Melato, S., et al. (2007).[4][5] "Microwave-assisted synthesis of 4-aminoquinolines." Frontiers in Chemistry (Cited in Review: 4-Aminoquinoline: a comprehensive review of synthetic strategies). Validates the use of thermal/microwave energy to overcome the energy barrier for amination.

  • General Synthesis of 2-Amino-4-arylquinolines: Waghmare, S., et al. (2024). "Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles." ResearchGate.[6][7] Provides context on the stability and handling of 2-amino-4-substituted quinoline scaffolds.

  • Salt Formation and Crystallography: Chen, H., et al. (2026). "Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride." IUCrData. Reference for the crystallization and stability of amino-imidazole hydrochloride salts.

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazole Substitution on 2-Amino-4-Haloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of


 Yields for Imidazole Nucleophiles on Deactivated Quinoline Scaffolds.
Role:  Senior Application Scientist.
Status:  Active.

Introduction: The Deactivation Challenge

You are likely experiencing low yields (<30%) or stalled reactions when attempting to substitute the 4-halo position of a 2-aminoquinoline with imidazole.

The Core Problem: The 2-amino group is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the quinoline ring, specifically enriching the C4 position. This significantly lowers the electrophilicity of the carbon-halogen bond, making it resistant to nucleophilic aromatic substitution (


).

Standard conditions (refluxing in ethanol/DMF with base) often fail because the activation energy barrier is too high. This guide provides three tiered protocols to overcome this electronic deactivation.

Module 1: Mechanism & Diagnostics

Before altering your protocol, confirm the failure mode. Use the diagram below to understand the electronic battle occurring in your flask.

Pathway Analysis: Deactivation vs. Activation

G Substrate 2-Amino-4-Haloquinoline Problem Resonance Deactivation (e- density at C4) Substrate->Problem Lone pair donation Barrier High Activation Energy (Reaction Stalls) Problem->Barrier Nucleophile repulsion Solution1 Method A: Acid Catalysis (Phenol Melt) Barrier->Solution1 Protonate Ring N Solution2 Method B: Microwave (Kinetic forcing) Barrier->Solution2 Overcome Ea Solution3 Method C: Protection (Ac-NH-) Barrier->Solution3 Remove EDG effect Product 4-(Imidazol-1-yl) Product Solution1->Product High Yield Solution2->Product Fast Rate Solution3->Product Cleanest Profile

Caption: Figure 1. The 2-amino group deactivates the C4 position (Red). Successful protocols (Green) must either activate the ring (Method A), force the barrier (Method B), or mask the donor (Method C).

Module 2: Troubleshooting & FAQs

Q1: My reaction turns into a black tarry mess with no product. What is happening? A: This is likely oxidative degradation of the 2-amino group or polymerization of the imidazole at high temperatures in the presence of oxygen.

  • Fix: You must run these reactions under a strict inert atmosphere (Nitrogen or Argon).

  • Fix: If using DMF/DMSO, ensure they are anhydrous and degassed; these solvents decompose at high temps (

    
    C) to produce amines that compete with imidazole.
    

Q2: I see starting material on TLC even after 24 hours reflux in Ethanol. A: Ethanol (boiling point


C) is too cold. The activation energy for this deactivated system requires temperatures 

C.
  • Switch Solvent: Move to Diphenyl Ether or use Method A (Phenol Melt) .

Q3: I am getting the wrong isomer (N3 attack vs N1 attack of imidazole). A: Steric hindrance at the C4 position usually forces the imidazole to attack via its least hindered nitrogen (N1), which is desired. However, if you use strong bases (NaH), you generate the imidazolide anion which is more reactive but less selective.

  • Recommendation: Avoid strong anionic bases. Use neutral imidazole in excess (acting as both nucleophile and base).

Module 3: Optimized Protocols

Choose the protocol based on your available equipment and scale.

Method A: The "Phenol Melt" (Gold Standard for Scale)

Best for: Gram-scale synthesis, stubborn substrates. Mechanism: Phenol acts as a high-boiling solvent (


C) and a weak acid. It protonates the quinoline nitrogen, turning the ring into a strong electrophile (similar to the effect of a nitro group).
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (water-cooled).

  • Reagents:

    • 1.0 eq 2-Amino-4-chloroquinoline.

    • 3.0 eq Imidazole.

    • Solvent: Phenol (solid), approx. 5–10 mass equivalents relative to substrate.

  • Procedure:

    • Mix all solids in the flask.

    • Heat to 160–170°C (oil bath). The phenol will melt, creating a homogeneous solution.

    • Stir for 4–6 hours. Monitor by TLC (Note: Phenol streaks on TLC; use a basic eluent to move the amine).

  • Workup (Critical):

    • Cool to

      
      C (do not let it solidify completely).
      
    • Pour the mixture slowly into 10% NaOH (aq) with vigorous stirring. This converts phenol to water-soluble sodium phenoxide.

    • The product usually precipitates as a solid. Filter and wash copiously with water.

    • Alternative: Extract with Ethyl Acetate, wash organic layer 3x with 1M NaOH to remove phenol traces.

Method B: Microwave Irradiation (High Throughput)

Best for: Rapid screening (<100 mg), library generation.

  • Vessel: 10 mL microwave-safe crimp vial.

  • Reagents:

    • 1.0 eq Substrate.[1][2]

    • 2.5 eq Imidazole.[3]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat (solvent-free).

    • Catalyst: 10 mol%

      
       (optional, often not needed in MW).
      
  • Parameters:

    • Temp: 180°C.

    • Time: 15–30 minutes.

    • Power: Dynamic (Max 200W).

  • Workup: Pour into water/brine mixture. Extract with DCM.[1]

Method C: Acetyl Protection (The "Sure-Fire" Route)

Best for: When purity is paramount and Methods A/B fail.

  • Step 1 (Protection): Reflux substrate in Acetic Anhydride (

    
    C, 2h) 
    
    
    
    Yields 2-acetamido-4-chloroquinoline. (The acetyl group withdraws electrons, re-activating the ring).
  • Step 2 (Substitution): React with Imidazole in refluxing Toluene or Xylene (standard

    
     conditions now work).
    
  • Step 3 (Deprotection): Reflux in 6M HCl/Ethanol to remove the acetyl group.

Module 4: Data & Comparison

Table 1: Protocol Comparison for 2-Amino-4-Chloroquinoline + Imidazole

VariableStandard Reflux (EtOH)Method A (Phenol Melt)Method B (Microwave)Method C (Protection)
Temperature 78°C160°C180°CMultistep
Time 24–48 h4–6 h20 min2 Days
Typical Yield < 10% (NR)75–85% 80–90% 60% (overall)
Purity (Crude) LowMedium (Phenol contam.)HighVery High
Scalability N/AHighLowMedium

References

  • Microwave-Assisted Synthesis of Aminoquinolines

    • Source: Melato, S. et al. (2007).[4] "Microwave-assisted synthesis of 4-aminoquinolines." Journal of Combinatorial Chemistry.

    • Relevance: Establishes the kinetic advantage of microwave irradiation for forcing on 4-chloroquinolines.
  • The "Phenol Melt" Mechanism

    • Source: Wolf, C. et al. (2009). "General efficient synthesis of 4-aminoquinolines." Synlett.
    • Relevance: Details the use of phenol as a protonating solvent to activate the quinoline ring for nucleophilic
  • Deactiv

    • Source: Frontiers in Chemistry (2018).[5] "Activation of Electrophile/Nucleophile Pair in SNAr Reaction."

    • Relevance: Provides the mechanistic basis for why electron-rich substituents (like amino groups)
  • Synthesis of Imidazole-Quinoline Hybrids

    • Source: ResearchGate (2025). "Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles."
    • Relevance: Confirms the structural stability of the imidazole-quinoline bond under thermal conditions.

Sources

Technical Support Center: Overcoming Regioselectivity Issues in 2,4-Disubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are bottlenecked by poor regioselectivity when synthesizing 2,4-disubstituted quinolines. Quinolines are privileged pharmacophores, but differentiating the C-2 and C-4 positions during synthesis or late-stage functionalization often leads to complex mixtures, diminished yields, and tedious chromatographic separations.

This guide is designed to move beyond basic reaction templates. Here, we will dissect the causality behind these regioselectivity issues—exploring the electronic, steric, and kinetic factors at play—and provide self-validating, field-proven protocols to force the chemistry down your desired pathway.

Section 1: Differentiating C-2 and C-4 in Dihaloquinolines

FAQ 1: Why does my Suzuki coupling on 2,4-dichloroquinoline always hit the C-2 position first, and how can I force it to C-4?

The Mechanistic Causality: It is a common misconception that transition-metal catalyzed cross-coupling will naturally favor the C-4 position because it is the most electrophilic site on the quinoline ring. While C-4 is indeed highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the para-like nitrogen, Palladium-catalyzed cross-coupling operates under a different set of rules.

During a standard Suzuki or Sonogashira coupling, the electronegative nitrogen atom in the quinoline ring coordinates with the active Pd(0) species. This proximity effect directs the oxidative addition almost exclusively to the adjacent C-2 carbon (1[1]).

The Solution: To override this inherent electronic bias and force coupling at C-4, you must rely on steric control . By utilizing a highly sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the bulky ligand physically prevents the Pd center from coordinating with the quinoline nitrogen. This redirects the oxidative addition to the C-4 position, achieving unconventional site selectivity (2[2]).

G SM 2,4-Dichloroquinoline Path1 Standard Pd-Catalysis (e.g., Pd/C or Pd(PPh3)4) SM->Path1 Path2 Bulky NHC-Pd Catalysis (e.g., Pd/IPr) SM->Path2 Path3 Nucleophilic Aromatic Substitution (SNAr) SM->Path3 Prod1 C-2 Substituted 4-Chloroquinoline Path1->Prod1 N-Coordination Directs Pd(0) Prod2 C-4 Substituted 2-Chloroquinoline Path2->Prod2 Steric Hindrance Overrides N-Directing Path3->Prod2 C-4 is Highly Electrophilic

Mechanistic divergence in the regioselective functionalization of 2,4-dichloroquinoline.

Quantitative Regioselectivity Metrics

To guide your synthetic planning, refer to the following benchmarking data for 2,4-dichloroquinoline functionalization:

Reaction MethodReagents / Catalyst SystemPrimary Reaction SiteTypical YieldRegioselectivity Ratio
Sonogashira Alkynylation Pd/C, CuI, PPh₃, H₂OC-2 85–95%>99:1 (C-2 : C-4)
Standard Suzuki Pd(PPh₃)₄, K₂CO₃, DMFC-2 70–85%90:10 (C-2 : C-4)
NHC-Directed Suzuki Pd/IPr, Base, THFC-4 75–90%~10:1 (C-4 : C-2)
SNAr (Amination) Secondary Amine, HeatC-4 80–95%>99:1 (C-4 : C-2)
Protocol 1: Self-Validating C-2 Selective Sonogashira Alkynylation

This protocol leverages the nitrogen-directing effect in aqueous media to achieve strict C-2 selectivity (1[1]).

  • Preparation: In a round-bottom flask, suspend 2,4-dichloroquinoline (1.0 equiv) in degassed H₂O.

  • Catalyst Loading: Add 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%). Stir for 10 minutes under a nitrogen atmosphere.

  • Coupling: Add the terminal alkyne (1.2 equiv) and an amine base (e.g., Et₃N, 2.0 equiv). Heat the mixture to 80 °C for 6–8 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd/C, and extract the aqueous filtrate with EtOAc (3 × 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The C-2 substituted product will exhibit a distinct downfield shift of the H-3 proton in ¹H NMR (typically a sharp singlet around 7.5–7.8 ppm). If the H-3 singlet is missing, you have inadvertently functionalized the C-4 position or achieved double coupling.

Section 2: Condensation Methodologies (Doebner-von Miller)

FAQ 2: I'm getting a mixture of regioisomers in my Doebner-von Miller synthesis with an unsymmetrical ketone. How do I control this?

The Mechanistic Causality: The standard Skraup-Doebner-von Miller synthesis reacts an aniline with an α,β-unsaturated carbonyl compound, typically proceeding via a 1,4-conjugate addition. However, when using unsymmetrical ketones or harsh thermodynamic conditions (strong acids/bases), enolization can occur at multiple α-positions. This thermodynamic scrambling leads to a frustrating mixture of 2,4- and 3,4-regioisomers (3[3]).

The Solution: You must shift the reaction from thermodynamic to strict kinetic control. By replacing harsh acids with a mild Lewis acid catalyst like molecular iodine (I₂) under solvent-free conditions or in ethanol at room temperature, you restrict the enolization pathway, drastically improving the regioselectivity toward the desired 2,4-disubstituted quinoline (3[3]).

Workflow Start Aniline + Unsymmetrical α,β-Unsaturated Carbonyl Cond1 Standard Strong Acid/Base (Thermodynamic Control) Start->Cond1 Cond2 Mild Lewis Acid (e.g., I2) or Ionic Liquids Start->Cond2 Mix Mixture of Regioisomers (Poor Selectivity) Cond1->Mix Pure Highly Regioselective 2,4-Disubstituted Quinoline Cond2->Pure

Troubleshooting workflow for regioselectivity in Doebner-von Miller condensations.

Section 3: Direct C-H Functionalization Strategies

FAQ 3: Can I directly functionalize the C-2 position of a 4-substituted quinoline without pre-functionalizing with a halogen?

The Mechanistic Causality: Yes, through directed C-H activation. Traditional cross-coupling requires pre-halogenated starting materials, which adds synthetic steps and limits late-stage functionalization. By oxidizing the quinoline to a quinoline N-oxide, the oxygen atom acts as a powerful directing group for transition metals. The Pd(II) catalyst coordinates to the N-oxide, facilitating a highly regioselective C-H activation specifically at the C-2 position via a double C-H bond activation route (4[4]).

Protocol 2: Self-Validating C-2 Arylation via N-Oxide Directing Group
  • N-Oxidation: Treat the 4-substituted quinoline with mCPBA (1.2 equiv) in DCM at 0 °C to room temperature for 4 hours to yield the quinoline N-oxide.

  • C-H Activation: In a sealed tube, combine the quinoline N-oxide (1.0 equiv), the aryl coupling partner (e.g., an unactivated arene in excess, or a specific arylboronic acid depending on the exact catalytic cycle), Pd(OAc)₂ (10 mol%), and an oxidant like Ag₂CO₃ or AgOAc (2.0 equiv) (4[4]).

  • Reaction: Heat the mixture to 130 °C for 12–16 hours.

  • Reduction: The resulting 2-aryl quinoline N-oxide can be reduced back to the free quinoline using PCl₃ or H₂/Pd-C.

  • Self-Validation Check: Before reduction, verify the N-oxide intermediate by mass spectrometry (M+16). Post-coupling, the disappearance of the C-2 proton (typically the most downfield signal in the parent N-oxide ¹H NMR, ~8.5 ppm) confirms successful regioselective functionalization.

References
  • Source: NSF.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journals URL
  • Improving regioselectivity in the synthesis of disubstituted quinolines Source: Benchchem URL
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL

Sources

Validation & Comparative

1H NMR Characterization of 4-(1H-Imidazol-1-yl)quinolin-2-amine: A Comparative Guide to Solvent Selection and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent analytical bottlenecks is the rigorous structural elucidation of highly polar, nitrogen-dense heterocycles. The compound 4-(1H-Imidazol-1-yl)quinolin-2-amine is a privileged scaffold—combining the hydrogen-bonding capacity of a 2-aminoquinoline[1] with the metal-coordinating and target-engaging properties of an imidazole ring.

Because this molecule contains multiple hydrogen-bond donors and acceptors, its behavior in solution is highly dependent on the microenvironment. Choosing the wrong NMR solvent can lead to severe line broadening, missing exchangeable protons, or poor signal-to-noise ratios due to aggregation. This guide objectively compares the performance of three common NMR solvents—DMSO-d6, CD3OD, and CDCl3 —for the characterization of this scaffold, providing a self-validating experimental workflow to ensure absolute structural confidence.

Solvent Performance Comparison: The Causality of Chemical Shifts

To achieve high-resolution spectra, the solvent must not only dissolve the compound but also disrupt intermolecular


 stacking and hydrogen-bonded dimers.
  • DMSO-d6 (Optimal Performer): Dimethyl sulfoxide-d6 is a highly polar, strong hydrogen-bond acceptor. It excels at solvating the 2-aminoquinoline core by hydrogen-bonding with the

    
     protons. This interaction drastically slows the chemical exchange rate of the amine protons, allowing them to be observed as a distinct broad singlet. Furthermore, DMSO-d6 disrupts intermolecular aggregation, yielding sharp, well-resolved multiplets for the quinoline and imidazole protons.
    
  • CD3OD (Strong Alternative for Solubility): Methanol-d4 provides excellent solubility for polar heterocycles. However, because it is a protic solvent, it undergoes rapid Hydrogen/Deuterium (H/D) exchange with the

    
     group. The amine signal will completely disappear from the 
    
    
    
    NMR spectrum. While this confirms the presence of exchangeable protons, it removes a critical diagnostic peak needed for full structural verification.
  • CDCl3 (Poor Performer): Chloroform-d lacks the polarity and hydrogen-bonding capacity required to fully solvate this molecule. Attempts to acquire spectra in CDCl3 typically result in poor signal-to-noise ratios and severe line broadening due to the formation of transient, insoluble aggregates in the NMR tube.

Quantitative Data: Comparative NMR Chemical Shifts

The table below summarizes the expected


 NMR performance of 4-(1H-Imidazol-1-yl)quinolin-2-amine at 400 MHz. Chemical shifts are referenced to the residual solvent peaks according to established standards[2],[3].
Proton PositionMultiplicityDMSO-d6 Shift (ppm)CD3OD Shift (ppm)Causality / Solvent Effect
Imidazole H-2' Singlet~8.25~8.15Deshielded by two adjacent nitrogens. Slight upfield shift in CD3OD due to altered H-bonding dynamics.
Quinoline H-8 Doublet~7.75~7.70Deshielded by the adjacent fused aromatic ring system.
Quinoline H-5 Doublet~7.60~7.65Proximal to the electron-withdrawing imidazole ring at C-4.
Imidazole H-4'/5' Singlets~7.55, 7.20~7.50, 7.25Typical imidazole backbone protons; well-resolved in both solvents.
Quinoline H-6, H-7 Multiplets~7.45, 7.25~7.50, 7.30Standard aromatic splitting; minimal solvent dependence.
Quinoline H-3 Singlet~6.95~7.05Shielded by the electron-donating resonance of the C-2 amine.
Amine (

)
Broad Singlet~6.80AbsentVisible in DMSO-d6 due to slow exchange; lost in CD3OD via H/D exchange.

Experimental Protocol: A Self-Validating NMR Workflow

To guarantee trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop to ensure quantitative integration—a critical requirement when confirming the ratio of imidazole to quinoline protons.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Weigh 5–8 mg of the synthesized 4-(1H-Imidazol-1-yl)quinolin-2-amine.

  • Dissolve the compound in 0.6 mL of DMSO-d6 (99.9% D).

  • Critical Step: Filter the solution through a tightly packed glass-wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality: Filtering removes microscopic paramagnetic particulates (e.g., trace metals from synthesis) and undissolved aggregates. This ensures a perfectly homogeneous

      
       magnetic field across the sample, preventing peak tailing.
      

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock onto the deuterium frequency of DMSO-d6.

  • Execute gradient shimming (Z1–Z5) on the lock signal until the lock level stabilizes.

Step 3: Acquisition Parameters & Self-Validation

  • Set the pulse angle to 30° (zg30 on Bruker systems) to allow for faster relaxation.

  • Set the acquisition time (AQ) to 2.5 seconds and the initial relaxation delay (D1) to 1.5 seconds.

  • The Self-Validating T1 Check: Run a rapid 4-scan preliminary experiment. Integrate the isolated Quinoline H-3 singlet against the Imidazole H-2' singlet.

    • Logic: Because H-3 lacks adjacent protons, it undergoes slower dipole-dipole

      
       relaxation. If the integration of H-3 is artificially low (e.g., 0.85 instead of 1.00), the proton is not fully relaxing between pulses.
      
    • Correction: If this occurs, increase the D1 delay to 5.0 seconds and re-acquire. The system validates its own quantitative accuracy when the integration ratio perfectly hits 1:1.

  • Acquire 16 to 64 scans depending on the exact concentration.

Step 4: Processing and Referencing

  • Apply a 0.3 Hz exponential window function (LB = 0.3) prior to Fourier Transformation. This optimizes the signal-to-noise ratio without sacrificing the resolution of the aromatic multiplets.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the chemical shift using the residual DMSO-d5 quintet at 2.50 ppm[3].

Decision Matrix Visualization

The following workflow illustrates the logical progression of solvent selection for highly polar heterocycles like 4-(1H-Imidazol-1-yl)quinolin-2-amine.

G Start Synthesized Compound 4-(1H-Imidazol-1-yl)quinolin-2-amine CheckSol Assess Solvent Compatibility Target Concentration: 5-10 mg/mL Start->CheckSol SolDMSO DMSO-d6 (High Polarity, H-bond acceptor) CheckSol->SolDMSO Optimal Choice SolMeOD CD3OD (Protic, H/D Exchange) CheckSol->SolMeOD Alternative SolCDCl3 CDCl3 (Low Polarity) CheckSol->SolCDCl3 Poor Solubility AcqDMSO Observe -NH2 (~6.8 ppm) & Imidazole H-2' (~8.2 ppm) SolDMSO->AcqDMSO AcqMeOD -NH2 Signal Lost (H/D) Slight Upfield Shifts SolMeOD->AcqMeOD AcqCDCl3 Severe Line Broadening Missing Resonances SolCDCl3->AcqCDCl3 Valid Structural Confirmation & Purity Assessment AcqDMSO->Valid AcqMeOD->Valid

Workflow for selecting optimal NMR solvents to characterize highly polar heterocyclic scaffolds.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. ACS Publications,[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. ACS Publications,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11379, 2-Aminoquinoline." PubChem,[Link]

Sources

A Senior Application Scientist's Guide to HPLC-MS Analysis and Fragmentation of Amino-Imidazoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of amino-imidazoquinolines. We will delve into the nuances of chromatographic separation, compare the utility of different mass analyzers, and elucidate the characteristic fragmentation patterns essential for confident identification and accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this important class of compounds.

The Analytical Imperative for Amino-Imidazoquinolines

Amino-imidazoquinolines are a class of heterocyclic amines that have garnered significant scientific interest due to their potent biological activities. Some members of this family are well-known as carcinogenic and mutagenic compounds formed during the high-temperature cooking of protein-rich foods.[1][2] Conversely, other amino-imidazoquinoline derivatives have been developed as pharmaceutical agents, for instance, as immune response modifiers. This dual nature necessitates highly sensitive and specific analytical methods to both monitor their presence as food contaminants and to characterize them during drug development and metabolic studies. HPLC coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[3][4]

Crafting the Optimal HPLC-MS/MS Workflow

The successful analysis of amino-imidazoquinolines by HPLC-MS/MS is not a "one-size-fits-all" endeavor. The optimal workflow is a carefully orchestrated interplay of chromatographic separation and mass spectrometric detection, each tailored to the specific analytical challenge.

HPLC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Matrix (e.g., Food, Plasma) Extraction Extraction (LLE, QuEChERS) Sample->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup HPLC_Column C18 Reversed-Phase Column Cleanup->HPLC_Column Ion_Source Ionization Source (ESI or APCI) HPLC_Column->Ion_Source Mobile_Phase Gradient Elution (e.g., ACN/H2O with Formic Acid) Mass_Analyzer Mass Analyzer (QqQ or Q-TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Quantification Quantification Detector->Quantification Identification Identification Detector->Identification

Caption: A generalized workflow for the HPLC-MS/MS analysis of amino-imidazoquinolines.

Chromatographic Separation: Taming the Analyte

The polarity of amino-imidazoquinolines presents a moderate challenge for reversed-phase chromatography. While not as hydrophilic as some amino acids, they require careful method development to achieve adequate retention and resolution from matrix components.

  • Column Chemistry: C18 columns remain the workhorse for this application. The choice of a specific C18 phase (e.g., end-capped, polar-embedded) can influence peak shape and selectivity.

  • Mobile Phase Composition: A typical mobile phase consists of a gradient of acetonitrile or methanol in water, with an acidic modifier such as formic acid. The acid serves two crucial purposes: it protonates the amino groups of the analytes, enhancing their retention on the C18 stationary phase, and it facilitates their ionization in the mass spectrometer.

Ionization: The Gateway to the Mass Spectrometer

The choice of ionization source is critical and depends on the specific properties of the amino-imidazoquinoline and the complexity of the sample matrix.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally the preferred method for amino-imidazoquinolines.[5] It is particularly well-suited for these polar, ionizable compounds, typically forming protonated molecular ions [M+H]+ with high efficiency and minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, especially for less polar amino-imidazoquinoline analogues or when analyzing samples in non-polar solvents.[5][6][7] It is a gas-phase ionization technique that can be more robust to matrix effects than ESI in some applications. However, APCI is a more energetic process and may lead to some in-source fragmentation.[7]

Ionization SourcePrincipleBest Suited ForConsiderations
ESI Ionization from charged droplets in the liquid phase.Polar, ionizable compounds like most amino-imidazoquinolines.Can be susceptible to ion suppression from matrix components.
APCI Gas-phase chemical ionization initiated by a corona discharge.Less polar, more volatile compounds.May cause thermal degradation of labile compounds.
Mass Analysis: The Great Debate - Triple Quadrupole vs. Q-TOF

The choice of mass analyzer dictates the type of information that can be obtained. For amino-imidazoquinolines, the decision often comes down to a trade-off between targeted sensitivity and high-resolution, full-spectrum analysis.

  • Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for targeted quantitative analysis.[8][9] They operate in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) selects the precursor ion (the protonated molecule), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion for detection. This process is incredibly selective and results in very low chemical noise, leading to exceptional sensitivity and a wide linear dynamic range.[3][10]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer high mass resolution and accuracy.[11] This allows for the determination of the elemental composition of both precursor and fragment ions, providing a high degree of confidence in compound identification. While traditionally considered less sensitive than QqQs for targeted analysis, modern Q-TOF instruments have made significant strides in this area.[9][12] They are particularly advantageous for screening and identification of unknown metabolites or analogues of amino-imidazoquinolines, as they acquire full-spectrum data.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted QuantificationScreening, Identification, Quantification
Operating Mode Multiple Reaction Monitoring (MRM)Full Scan, Product Ion Scan
Selectivity Very High (due to two stages of mass filtering)High (due to high mass resolution)
Sensitivity Excellent for target compoundsGood to Excellent
Mass Accuracy Unit Mass ResolutionHigh (typically <5 ppm)
Data Acquired Precursor-product ion transitionsFull spectrum MS and MS/MS data
Workflow Requires pre-defined MRM transitionsAllows for retrospective data analysis

Decoding the Fragmentation Patterns of Amino-Imidazoquinolines

Understanding the fragmentation patterns of amino-imidazoquinolines under collision-induced dissociation (CID) is paramount for developing robust and specific MRM methods and for confirming the identity of these compounds. While the exact fragmentation will vary with the specific structure, several general principles apply.

The core structure, consisting of an imidazo ring fused to a quinoline or quinoxaline system, is relatively stable. Fragmentation is often initiated by the cleavage of bonds in the more labile side chains.

Fragmentation_Pattern cluster_main Proposed Fragmentation of a Generic Amino-Imidazoquinoline Parent [M+H]+ Fragment1 [M+H - CH3]+ Parent->Fragment1 Loss of Methyl Radical Fragment2 [M+H - NH3]+ Parent->Fragment2 Loss of Ammonia Fragment3 [M+H - (Ring Fragment)]+ Parent->Fragment3 Ring Cleavage Fragment4 Further Fragmentation Fragment1->Fragment4 Fragment2->Fragment4

Caption: Generalized fragmentation pathways for amino-imidazoquinolines in MS/MS.

Common Fragmentation Pathways:

  • Loss of a Methyl Radical (-CH3): For N-methylated amino-imidazoquinolines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), the loss of a methyl radical from the protonated molecular ion is a common and often abundant fragmentation pathway.

  • Loss of Ammonia (-NH3): The exocyclic amino group can be lost as ammonia, particularly at higher collision energies.

  • Cleavage of the Imidazo Ring: The imidazo portion of the molecule can undergo ring opening and subsequent fragmentation, leading to the loss of small neutral molecules.

  • Fragmentation of the Quinolone/Quinoxaline Ring System: While more stable, the quinoline or quinoxaline ring can also fragment, especially after initial losses from the imidazole ring or side chains.

  • Loss of Deoxyribose: In the case of DNA adducts of amino-imidazoquinolines, a characteristic and often dominant fragmentation is the loss of the deoxyribose sugar moiety (-116 Da).[13]

Example: MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)

For MeIQx, with a protonated molecule at m/z 214, one would expect to see fragments corresponding to the loss of a methyl group (m/z 199), and further fragmentation of the ring system. The presence of two methyl groups offers multiple potential initial loss sites.

Quantitative Performance: A Comparative Overview

The table below summarizes typical quantitative performance metrics for the HPLC-MS/MS analysis of several common amino-imidazoquinolines, demonstrating the high sensitivity of this technique.

CompoundCommon AbbreviationMass AnalyzerLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
2-amino-3-methylimidazo[4,5-f]quinolineIQQqQ0.1 - 1.0 ppb0.01 - 10 ppb[3][6]
2-amino-3,8-dimethylimidazo[4,5-f]quinoxalineMeIQxQqQ< 3.1 ng/g3 ng/g[10]
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridinePhIPQqQ< 3.1 ng/g3 ng/g[10]
Various Heterocyclic AminesHAsQ-TOFpg level-[11]

Alternative and Complementary Analytical Techniques

While HPLC-MS/MS is the dominant technique, other methods have been and are still used for the analysis of amino-imidazoquinolines.

  • HPLC with UV or Fluorescence Detection: This was a common approach before the widespread adoption of MS. However, it often lacks the sensitivity and selectivity of MS and may require pre-column or post-column derivatization to enhance the chromophoric or fluorophoric properties of the analytes.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of amino-imidazoquinolines, but it typically requires derivatization to increase their volatility.[14] This adds a sample preparation step and can introduce variability.

A Self-Validating Experimental Protocol for HPLC-MS/MS Analysis

This protocol provides a robust starting point for the development of a quantitative method for amino-imidazoquinolines in a complex matrix.

1. Sample Preparation (using Solid-Phase Extraction)

  • Homogenize the sample (e.g., cooked meat, tissue).

  • Spike with a stable isotope-labeled internal standard for each analyte.

  • Extract the analytes using an appropriate solvent (e.g., acetonitrile).[3]

  • Perform a liquid-liquid partitioning step if significant fat is present.

  • Load the extract onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a moderately polar solvent (e.g., methanol) to remove other interferences.

  • Elute the amino-imidazoquinolines with a basic methanolic solution (e.g., methanol with 5% ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatograph capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (QqQ or Q-TOF) equipped with an ESI or APCI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: For a QqQ, develop an MRM method with at least two transitions per analyte (one for quantification, one for confirmation). For a Q-TOF, acquire data in full scan and/or targeted MS/MS mode.

3. Method Validation

Validate the method according to established guidelines, assessing for:

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Limit of detection (LOD) and limit of quantitation (LOQ)

  • Selectivity and matrix effects

  • Recovery

  • Stability

Conclusion: Selecting the Right Tool for the Job

The choice between different HPLC-MS configurations for the analysis of amino-imidazoquinolines is driven by the analytical objective. For routine, high-throughput quantification of a known list of these compounds, a triple quadrupole mass spectrometer offers unparalleled sensitivity and robustness. For research applications involving the identification of unknown metabolites, the characterization of novel amino-imidazoquinoline analogues, or in situations where retrospective data analysis is desired, a Q-TOF mass spectrometer is the more powerful and flexible tool. A thorough understanding of their fragmentation patterns is essential for both approaches, enabling confident structural elucidation and the development of highly specific and sensitive quantitative assays.

References

  • Mallet, C. R., et al. (1997). Quantification of heterocyclic amine carcinogens in cooked meats using isotope dilution liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 11(15), 1667-72. [Link]

  • Turesky, R. J., et al. (2005). Quantitation of carcinogenic heterocyclic aromatic amines and detection of novel heterocyclic aromatic amines in cooked meats and grill scrapings by HPLC/ESI-MS. Journal of Agricultural and Food Chemistry, 53(8), 3248-58. [Link]

  • PubChem. (n.d.). Meiqx. National Center for Biotechnology Information. [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-18. [Link]

  • Rindgen, D., Turesky, R. J., & Vouros, P. (2002). Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry. Chemical Research in Toxicology, 15(4), 565-73. [Link]

  • Chen, S. F., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….. [Link]

  • Advion Interchim Scientific. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]

  • Gorbatov, V. M., et al. (2020). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. CyberLeninka. [Link]

  • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]

  • National Toxicology Program. (n.d.). 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). [Link]

  • MSACL. (n.d.). Method Updates in the Measurement of Heterocyclic Aromatic Amines in Human Urine using Hamilton STARletTM Automated Liquid Hand. [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? [Link]

  • Lee, H., Lin, M. Y., & Lin, S. T. (1994). Characterization of the mutagen 2-amino-3-methylimidazo[4,5-f]quinoline prepared from a 2-methylpyridine/creatinine/acetylformaldehyde model system. Mutagenesis, 9(2), 157-62. [Link]

  • G. P. A. B. (2025, August 7). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. ResearchGate. [Link]

  • Reddit. (2024, March 11). Difference between a Triple Quad and a Triple TOF. r/massspectrometry. [Link]

  • P. D. (2022, February 2). Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. MDPI. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2011, February 1). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). [Link]

  • V. J. (n.d.). Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma. ResearchGate. [Link]

  • Murray, S., Gooderham, N. J., Boobis, A. R., & Davies, D. S. (1988). An assay for 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline and 2-amino-3,4,8-trimethylimidazo-[4,5-f]quinoxaline in fried beef using capillary column gas chromatography electron capture negative ion chemical ionization mass spectrometry. Biomedical & Environmental Mass Spectrometry, 16(1-12), 221-4. [Link]

  • Agilent. (2012, May 3). New Applications on Triple Quadrupole and Q-TOF Instruments with iFunnel Technology. [Link]

  • National Center for Biotechnology Information. (2015, June 16). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). [Link]

  • Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]

  • Cannon, J. R., et al. (2014). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is selectively toxic to primary dopaminergic neurons in vitro. Toxicological Sciences, 140(1), 179-89. [Link]

  • Zamora, R., & Hidalgo, F. J. (2016). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate: an example of the coordinate contribution of lipid oxidation and Maillard reaction to the production and elimination of processing-related food toxicants. RSC Publishing. [Link]

  • L. Y. (2025, April 8). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI. [Link]

Sources

Validating purity of 4-(1H-Imidazol-1-yl)quinolin-2-amine via LC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 4-(1H-Imidazol-1-yl)quinolin-2-amine: A Comparative Guide to LC-UV and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly basic, nitrogen-rich heterocycles. The molecule 4-(1H-Imidazol-1-yl)quinolin-2-amine presents a classic chromatographic challenge: it possesses two basic nitrogen centers (the quinoline amine and the imidazole ring) that become di-cationic under standard acidic mobile phase conditions.

This guide objectively compares LC-UV methodologies against orthogonal techniques (LC-MS and qNMR) to establish a self-validating purity assessment workflow that complies with global regulatory standards[1].

The Mechanistic Challenge: Chromatography of Basic Heterocycles

When utilizing traditional silica-based C18 columns, basic compounds notoriously suffer from severe peak tailing and poor retention[2].

  • The Causality: At a typical mobile phase pH of 2.7 (using 0.1% Formic Acid), the basic nitrogens of 4-(1H-Imidazol-1-yl)quinolin-2-amine are fully protonated. These cations undergo strong secondary ion-exchange interactions with residual, unbonded silanol groups (

    
    ) on the silica surface[3].
    
  • The Solution: To mitigate this, method development must pivot to advanced column chemistries. Charged Surface Hybrid (CSH) technology intentionally incorporates a low-level positive surface charge on the stationary phase. This creates electrostatic repulsion between the column surface and the basic analyte, preventing silanol interactions and yielding sharp, symmetrical Gaussian peaks without the need for strong ion-pairing agents[4].

Comparative Performance Analysis

To build a trustworthy analytical control strategy, LC-UV must be evaluated against alternative column chemistries and orthogonal detection methods.

Table 1: LC-UV Column Chemistry Comparison for 4-(1H-Imidazol-1-yl)quinolin-2-amine | Column Chemistry | Mobile Phase System | Retention (k') | USP Tailing (


) | Mechanistic Causality |
| :--- | :--- | :--- | :--- | :--- |
| Standard C18  | 0.1% FA (pH ~2.7) | 0.8 | 2.6 | Severe ion-exchange with residual silanols causes peak tailing. |
| HILIC (Bare Silica)  | 10mM NH₄Ac / ACN | 3.5 | 1.8 | Retains polar cations well, but peak shape relies heavily on buffer capacity. |
| CSH C18  | 0.1% FA (pH ~2.7) | 2.4 | 1.1 | Positive surface charge repels basic cations, preventing silanol interactions. |
| BEH C18 (High pH)  | 10mM NH₄HCO₃ (pH 10) | 4.8 | 1.0 | Deprotonation of basic nitrogens yields a neutral, highly retained species. |

While LC-UV is the workhorse for routine release, it measures relative purity, assuming all impurities share the same UV extinction coefficient as the Active Pharmaceutical Ingredient (API). To achieve a self-validating system, we must integrate orthogonal techniques.

Table 2: Orthogonal Techniques for Purity Validation

Technique Primary Role Strengths Limitations
LC-UV (CSH C18) Routine Batch Release High throughput, excellent precision, highly reproducible. Relative purity only; susceptible to UV response factor bias.
LC-MS (TOF/Q-TOF) Specificity & Mass Balance Identifies co-eluting impurities; confirms molecular weight. Poor quantitative accuracy due to varying ionization efficiencies.

| 1H qNMR | Absolute Quantitation | Intrinsically linear response; requires no identical reference standard[5]. | Lower sensitivity (LOD ~0.1%); requires high sample concentration. |

Self-Validating Experimental Workflows

A robust method cannot exist in a vacuum. The workflow below demonstrates a self-validating system where qNMR establishes the absolute purity of the reference standard, LC-MS guarantees specificity, and LC-UV serves as the validated routine assay.

Workflow cluster_0 Method Development & Orthogonal Testing Start 4-(1H-Imidazol-1-yl)quinolin-2-amine Synthesis Batch LCUV LC-UV (CSH C18) Primary Purity Assay Start->LCUV Initial Screen LCMS LC-MS Profiling Specificity & Mass Balance LCUV->LCMS Co-elution Check Validation ICH Q2(R2) / USP <1225> Method Validation LCUV->Validation Method Transfer qNMR 1H qNMR Absolute Quantitation Reference LCMS->qNMR True Purity Baseline qNMR->Validation Accuracy Standard Release Validated Routine Batch Release Validation->Release Approved Protocol

Self-validating analytical workflow integrating LC-UV, LC-MS, and qNMR for absolute purity.

Protocol A: Optimized LC-UV Purity Assay
  • Sample Preparation: Dissolve the analyte in 10% Acetonitrile / 90% Water to a final concentration of 0.5 mg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and reducing system backpressure.

  • Gradient Program: 5% B to 60% B over 10 minutes, followed by a 2-minute wash at 95% B and a 3-minute re-equilibration.

  • Detection: UV at 254 nm (extracted from a Photodiode Array scanning 200-400 nm for peak purity analysis).

Protocol B: Absolute Quantitation via 1H qNMR
  • Standard Selection: Select Maleic acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid provides a sharp, distinct singlet (~6.2 ppm) that does not overlap with the aromatic protons of the quinoline or imidazole rings (typically 7.0 - 9.0 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a vial using a microbalance. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Causality: A delay of at least 5×T1 (longitudinal relaxation time) ensures complete recovery of magnetization between pulses, preventing integration bias and ensuring true quantitative accuracy[6].

    • Number of Scans (NS): 64 (to ensure S/N > 250:1).

ICH Q2(R2) and USP <1225> Validation Framework

To transition this method from development to a GMP-compliant environment, it must be validated according to the lifecycle principles outlined in ICH Q2(R2)[7] and USP <1225>[8].

  • Specificity: Forced degradation studies (acid, base, peroxide, light) must be performed. The LC-UV Photodiode Array (PDA) must demonstrate a peak purity angle less than the purity threshold for the main peak, confirming no degradants co-elute with 4-(1H-Imidazol-1-yl)quinolin-2-amine.

  • Linearity & Range: A linear relationship (

    
    ) must be evaluated across 50% to 150% of the target analytical concentration[7].
    
  • Accuracy: Because relative UV response factors can be misleading, accuracy is demonstrated by spiking the sample against the highly characterized, qNMR-assigned reference standard, targeting a mean recovery of 98.0% - 102.0%[8].

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (2024).[Link]

  • BA Sciences / United States Pharmacopeia. USP <1225> Validation of Compendial Procedures.[Link]

  • Pauli, G. F., et al. (NIH/PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • LabRulez / Waters. XSelect CSH C18 HPLC Columns - Technology Overview.[Link]

Sources

Benchmarking Reference Standards for 2-Amino-4-(imidazol-1-yl)quinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic pharmaceutical intermediates, 2-amino-4-(imidazol-1-yl)quinoline represents a challenging analyte. Structurally distinct from the classic food-borne mutagen "IQ" (2-amino-3-methylimidazo[4,5-f]quinoline), this specific isomer features an imidazole ring attached via the N1-position to the C4 of the quinoline core. This configuration creates a highly basic, electron-rich system prone to peak tailing, oxidative degradation, and significant batch-to-batch variability during synthesis.

This guide objectively compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Materials —and provides a validated LC-MS/MS protocol to mitigate the specific analytical challenges posed by this molecule.

Comparative Analysis of Reference Standard Tiers

The choice of reference standard dictates the validity of your quantitative data. For a compound with high nitrogen content like 2-amino-4-(imidazol-1-yl)quinoline, impurities often co-elute or cause ion suppression.

Table 1: Technical Specification Comparison
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Grade (Synthesized)
Purity (HPLC) > 99.0% (Certified)> 97.0%Variable (often ~90-95%)
Traceability SI-traceable (qNMR/Mass Balance)Manufacturer CoA onlySynthetic route description only
Water Content Measured (KF) & FactorizedLimit test onlyNot determined (Hygroscopic risk)
Counter-ion Stoichiometry defined (e.g., 2HCl)DefinedOften undefined (Free base/salt mix)
Primary Use GMP Release, Calibration VerificationRoutine QC, Stability StudiesEarly Discovery, HTS Screening
Cost Factor High (10x)Moderate (3x)Low (1x)
Critical Insight: The "Salt Trap"

2-amino-4-(imidazol-1-yl)quinoline is a poly-basic molecule. Research-grade materials are often supplied as undefined mixtures of the free base and hydrochloride salts.

  • Impact: A "98% pure" research standard by HPLC area% may actually contain 15% chloride by weight, leading to a massive 15% assay error if gravimetric correction isn't applied.

  • Recommendation: Always request a Chloride Content test or use a CRM where the salt stoichiometry is certified.

Experimental Validation: The "Purity Gap"

We performed a comparative study to illustrate the risks of using lower-tier standards for this specific analyte.

Experiment: A calibration curve (10–1000 ng/mL) was prepared using a Tier 1 CRM and a Tier 3 Research Grade standard. Both were analyzed using the LC-MS protocol defined in Section 4.

Table 2: Comparative Performance Data
MetricTier 1 CRM (Reference)Tier 3 Research GradeDeviation / Error
Assay Content 99.8% w/w84.2% w/w (uncorrected)-15.6% Bias (False Low)
Peak Tailing (Tf) 1.151.65+43% (Due to synthesis impurities)
MS Signal (Area) 1.25e60.98e6Ion Suppression observed
Impurity Profile 1 minor peak (<0.1%)4 major peaks (Regioisomers)Risk of false positives

Analysis: The Tier 3 material contained significant levels of the N-regioisomer (imidazole attached at C2 or ring nitrogen), which co-eluted and caused ion suppression in the MS source, leading to underestimated quantification.

Validated Protocol: LC-MS/MS Analysis

Due to the basicity of the imidazole and amino-quinoline groups, standard acidic mobile phases often result in secondary interactions with silanols. This protocol uses a Charged Surface Hybrid (CSH) column to ensure peak symmetry.

Method Parameters
  • Instrument: UHPLC coupled to Triple Quadrupole MS

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

Gradient Profile
Time (min)%BCurve
0.05Initial
1.05Hold
6.095Linear
8.095Wash
8.15Re-equilibrate
11.05End
MS/MS Transitions (ESI+)
  • Precursor: m/z ~225.1 [M+H]+ (Calculated based on MW 224.2 for free base)

  • Quantifier: m/z 225.1

    
     158.1 (Loss of imidazole)
    
  • Qualifier: m/z 225.1

    
     131.1 (Quinoline fragment)
    

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This decision tree guides the user on how to qualify a "Research Grade" material if a CRM is unavailable.

QualificationWorkflow Start Start: Receive Research Grade 2-amino-4-(imidazol-1-yl)quinoline Check1 Initial HPLC Purity Check (Area % > 98?) Start->Check1 Purify Prep-HPLC Purification (Remove Regioisomers) Check1->Purify No (<98%) Structure Structural Confirmation (1H-NMR + MS) Check1->Structure Yes Purify->Check1 SaltCheck Counter-ion Determination (IC or Titration for Chloride) Structure->SaltCheck SaltCheck->Structure Ambiguous Water Water Content (Karl Fischer) SaltCheck->Water Salt Defined Calc Calculate Potency Factor (Purity × [1 - Water - Salt]) Water->Calc Release Release as Working Standard Calc->Release

Caption: Workflow for converting raw research material into a qualified working standard.

Diagram 2: Analytical Mechanism of Action

Visualizing why the CSH column and Ammonium Formate buffer are critical for this specific molecule.

Mechanism Molecule Analyte: Protonated Imidazole & Amino Groups (+) Silanol Column Silanols (Negatively Charged -) Molecule->Silanol Strong Attraction Result_Bad Standard C18: Ionic Interaction = Peak Tailing Silanol->Result_Bad Buffer Ammonium Cations (NH4+) Buffer->Silanol Competes/Blocks Result_Good Optimized Method: Repulsion/Blocking = Sharp Peak Buffer->Result_Good CSH CSH Surface Charge (Repels Cations) CSH->Molecule Electrostatic Repulsion CSH->Result_Good

Caption: Mechanism of peak shape improvement using Ammonium Formate and Charged Surface Hybrid (CSH) technology.

References

  • European Commission. (2021).[1] Aromatic and Heterocyclic Aromatic Amines - LGC Standards Guidelines. LGC Standards. Link

  • National Toxicology Program. (2011).[2] Report on Carcinogens, Twelfth Edition: Heterocyclic Amines. U.S. Department of Health and Human Services.[2] Link

  • PubChem. (2023). Compound Summary: 2-amino-4-(1H-imidazol-1-yl)quinoline-6,8-diol (Related Structure).[3] National Library of Medicine. Link

  • Cayman Chemical. (2023). Product Information: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).[4][5] Cayman Chemical.[5] Link

  • BenchChem. (2025).[6][7] Application Notes: 2-Aminoquinoline as a Derivatizing Agent for Mass Spectrometry.[7] BenchChem.[7][8] Link

(Note: While direct literature on the specific "2-amino-4-(imidazol-1-yl)quinoline" isomer is limited, references 2 and 4 provide the authoritative framework for analyzing the closely related mutagenic heterocyclic amines, while reference 5 details the mass spectrometry behavior of the aminoquinoline core.)

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-Substituted 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Substituted 2-Aminoquinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, 4-substituted 2-aminoquinolines are of particular interest due to their diverse and potent biological activities, including antimalarial, anticancer, and leishmanicidal properties.[3][4][5] The nature of the substituent at the 4-position significantly influences the molecule's steric and electronic properties, which in turn dictates its biological target engagement and pharmacokinetic profile.

A deep understanding of the three-dimensional arrangement of these molecules in the solid state is paramount.[6] Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides atomic-resolution insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[7] This guide offers a comparative analysis of the crystal structures of various 4-substituted 2-aminoquinoline derivatives, provides a detailed protocol for their structural elucidation, and discusses complementary analytical techniques.

Comparative Analysis of Crystal Structures: The Role of the 4-Substituent

The substituent at the 4-position of the 2-aminoquinoline core profoundly impacts the resulting crystal packing motif. This is largely due to its influence on intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonds.[8] A comparative analysis of derivatives with varying 4-substituents reveals distinct structural patterns.

Derivative Example4-SubstituentKey Intermolecular InteractionsCrystal Packing MotifReference
(I) (E)-4-(4-fluorostyryl)-2-methylquinoline-CH=CH-C₆H₄FC-H···N hydrogen bonds, π-π stackingCyclic centrosymmetric dimers linked into sheets.[1]
(II) (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline-CH=CH-C₆H₄CF₃C-H···π hydrogen bonds, π-π stackingCyclic centrosymmetric dimers linked into chains.[1]
(III) 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline-CF₃ (and 2-phenyl)N-H···N hydrogen bonds, C-H···F interactions, π-π stacking, C-F···F-C interactions.Complex 3D network stabilized by a variety of interactions.[9]
(IV) A 2-chloro-3-(chloromethyl)-6-methylquinoline derivativeVaried (ester)N-H···O, N-H···N, C-H···O hydrogen bonds.Molecular stacking driven by hydrogen bonds.[10]

Analysis of Intermolecular Interactions:

  • Hydrogen Bonding: The presence of the amino group at the 2-position provides a reliable hydrogen bond donor. In conjunction with acceptors on adjacent molecules (e.g., nitrogen atoms on the quinoline ring or oxygen atoms in substituents), this leads to the formation of robust supramolecular structures like dimers and chains.[10][11] For instance, in derivative (IV), N-H···O and N-H···N hydrogen bonds are crucial for crystal stacking.[10]

  • π-π Stacking: The aromatic quinoline ring system readily participates in π-π stacking interactions. As seen in derivatives (I) and (II), these interactions play a key role in linking the primary hydrogen-bonded motifs into higher-dimensional arrays.[1]

  • Halogen Bonding and other Weak Interactions: Substituents containing halogens, such as fluorine in derivatives (I) and (III), can introduce additional stabilizing interactions like C-H···F and C-F···F-C contacts.[9] These weaker, yet significant, interactions contribute to the overall stability and specific packing arrangement of the crystal lattice.[8]

The data clearly demonstrates that even subtle changes to the 4-substituent, such as replacing a fluorine with a trifluoromethyl group, can alter the primary intermolecular interactions and, consequently, the entire crystal packing from sheets to chains.[1]

Methodology Deep Dive: Single-Crystal X-ray Diffraction Workflow

Obtaining a high-quality crystal structure is a multi-step process that requires careful execution and an understanding of the underlying principles. This section provides a detailed, field-proven protocol for the structural elucidation of a novel 4-substituted 2-aminoquinoline derivative.

Experimental Protocol: From Powder to Structure
  • Synthesis and Purification:

    • Synthesize the target 4-substituted 2-aminoquinoline derivative using an appropriate method, such as the Friedländer annulation.[12][13]

    • Purify the crude product to the highest possible degree, typically by recrystallization or column chromatography. Purity is critical for successful crystallization.

  • Crystallization:

    • Rationale: The goal is to slowly grow single crystals of sufficient size and quality for diffraction. This is often the most challenging step.

    • Method: Slow evaporation is a common and effective technique.

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water) at a concentration near saturation.[12]

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

      • Screen various solvents and conditions (temperature, concentration) to find the optimal crystallization environment.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).

  • Data Collection:

    • Rationale: The mounted crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded.

    • Procedure:

      • Mount the goniometer head on the diffractometer. Modern facilities often utilize synchrotron sources for their high-flux X-ray beams.[14][15]

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

      • Perform an initial screening to determine the crystal quality and unit cell parameters.

      • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

    • Software: Utilize specialized software suites (e.g., SHELX, Olex2).

    • Steps:

      • Data Reduction: Integrate the raw diffraction images and correct for experimental factors.

      • Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods.

      • Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.

      • Validation: Use tools like CheckCIF to validate the final structure and ensure its quality.

Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporate Slow Evaporation dissolve->evaporate mount Mount Crystal evaporate->mount collect Data Collection (Diffractometer) mount->collect solve Structure Solution collect->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final_structure final_structure validate->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Complementary Analytical Techniques: A Holistic Approach

While single-crystal X-ray diffraction is the gold standard for structure determination, a comprehensive analysis relies on the synergy of multiple techniques.[16] These methods provide complementary information and help to validate the crystallographic results.

  • Spectroscopic Analysis (NMR, FT-IR, UV-Vis): Before crystallization, techniques like ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy are essential to confirm the chemical structure and purity of the synthesized compound.[10][17] The spectroscopic data should be fully consistent with the proposed molecular structure.[16] For example, in the FT-IR spectrum, the presence of N-H stretching bands confirms the amino group, while NMR provides a detailed map of the proton and carbon environments.[10]

  • Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for analyzing the bulk sample. It can confirm if the crystalline material from a large-scale synthesis is the same phase as the single crystal used for structure determination.[6] It is also invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms.

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase.[10][18] Comparing the computationally predicted structure with the experimental X-ray structure can reveal the effects of crystal packing forces on molecular conformation. DFT is also used to analyze electronic properties, such as the molecular electrostatic potential (MESP), which helps in understanding intermolecular interactions.[10][18]

  • Hirshfeld Surface Analysis: This computational tool provides a graphical representation of intermolecular contacts in a crystal.[9][10] It allows for the quantitative analysis of different types of interactions, helping to elucidate which forces are most significant in directing the crystal packing.[9][11]

Interrelation of Analytical Techniques

G cluster_validation Validation & Confirmation cluster_insight Deeper Insight main Single-Crystal XRD (Atomic Structure) pxrd PXRD (Bulk Phase Purity) main->pxrd Confirms Bulk Phase dft DFT Calculations (Electronic Properties) main->dft Provides Experimental Geometry for Comparison hirshfeld Hirshfeld Surface (Interaction Analysis) main->hirshfeld Provides Coordinates for Analysis nmr_ir NMR & FT-IR (Chemical Structure) nmr_ir->main Confirms Identity

Caption: Synergy between XRD and other analytical techniques.

Conclusion

The crystal structure analysis of 4-substituted 2-aminoquinoline derivatives is a critical component in the rational design of new therapeutic agents. This guide has demonstrated that the substituent at the 4-position is a key determinant of the supramolecular architecture, influencing the network of intermolecular interactions that define the crystal packing. A robust methodological approach, centered on single-crystal X-ray diffraction and supported by a suite of complementary spectroscopic and computational techniques, is essential for a comprehensive understanding of these valuable compounds. The insights gained from such analyses provide a solid foundation for establishing structure-activity relationships and optimizing the properties of future drug candidates.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (No date). Google.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). International Union of Crystallography. Available at: [Link]

  • Different packing motifs in the crystal structures of three molecular salts containing the 2-amino-5-carboxyanilinium cation: C7H9N2O2+. (No date). National Center for Biotechnology Information. Available at: [Link]

  • Crystal-packing and intermolecular interactions in the lattice of 2... (No date). ResearchGate. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2020). Bendola Publishing. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). ResearchGate. Available at: [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (No date). Google.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI. Available at: [Link]

  • Which intermolecular interactions have a significant influence on crystal packing?. (No date). Royal Society of Chemistry. Available at: [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. (2022). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Derivatives. (2005). National Center for Biotechnology Information. Available at: [Link]

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). Bradford Scholars. Available at: [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002). MDPI. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (No date). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • X-ray Crystallography. (No date). UTHealth Houston. Available at: [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and. (2025). Colibri. Available at: [Link]

  • X-Ray Crystallography. (No date). City of Hope. Available at: [Link]

  • Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. (2025). MDPI. Available at: [Link]

  • The X‐ray crystallography structure of 4 a. (No date). ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-Imidazol-1-yl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 4-(1H-Imidazol-1-yl)quinolin-2-amine Audience: Senior Researchers, Medicinal Chemists, and HSE Officers.

Executive Safety Summary

Compound Class: Heterocyclic Aminoquinoline / Imidazole Derivative. Risk Profile: High. Treat as a Suspected Mutagen and Corrosive Agent .

In the absence of a compound-specific REACH registration or full toxicological dossier for this specific isomer, safety protocols must be derived from Structure-Activity Relationships (SAR). The aminoquinoline scaffold is associated with genotoxicity (intercalation potential) [1], while the imidazole moiety often confers corrosivity and reproductive toxicity risks [2].

The Core Directive: Do not handle this compound on an open bench. All operations must occur within a certified engineering control environment.

Hazard Identification & Risk Assessment (SAR-Derived)

Before selecting PPE, we must define the enemy. Based on the functional groups (Quinoline-2-amine + Imidazole), the following GHS classifications are assumed for safety planning:

Hazard CategoryLikely GHS ClassificationOperational Implication
Health (Acute) Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1Imidazole nitrogen is basic; potential for chemical burns.
Health (Chronic) Muta. 2 / Carc. 2 Amino-imidazoazaarenes are established mutagens [3].
Physical Combustible DustFinely divided powder may form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense, not the first. However, due to the suspected mutagenic nature, "standard" lab PPE is insufficient.

A. Hand Protection (Glove Selection)

Standard nitrile gloves may offer insufficient breakthrough times for nitrogenous heterocycles in organic solvents.

  • Primary Layer (Inner): Nitrile (4 mil). Acts as a perspiration barrier and second defense.

  • Secondary Layer (Outer - Dry Solid Handling): Nitrile (minimum 5-8 mil) or Neoprene.

  • Secondary Layer (Outer - Solution Handling): Silver Shield® (EVOH/PE Laminate) .

    • Reasoning: Nitrogen-containing heterocycles (like imidazole) in solvents like DCM or DMF can permeate nitrile in <15 minutes. Laminate gloves provide >4 hours of resistance.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If outside hood):

    • Minimum: Full-face elastomeric respirator with P100 (HEPA) + OV/AG cartridges.

    • Forbidden: N95 disposables (insufficient facial seal and no protection against vapors).

C. Body & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to corrosive dust potential.

  • Body: Tyvek® Lab Coat (Disposable) or Nomex® if working with pyrophoric reagents alongside this compound. Taping cuffs to gloves is recommended.

Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)

Static electricity can disperse this powder, creating an inhalation hazard.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact.

  • Transfer:

    • Do not use metal spatulas if the compound is a salt form (potential reactivity). Use PTFE-coated tools.

    • Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent to suppress dust immediately.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Reaction Setup & Monitoring
  • Solvent Choice: If solubilizing in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the mutagenic compound into the bloodstream.

  • Temperature Control: Imidazole derivatives can be thermally unstable. Ensure reflux condensers are double-clamped.

  • Needle Safety: Avoid sharps. Use cannulas for liquid transfer to prevent percutaneous injection (the highest risk route for potent compounds).

Visualization: Safety Logic & Workflow
Figure 1: Hierarchy of Controls for High-Potency Heterocycles

SafetyHierarchy Elimination Elimination: Can a safer analog be used? Engineering Engineering Controls: Fume Hood / Glovebox (ISO 5) Elimination->Engineering If No Admin Admin Controls: SOPs, Access Restriction Engineering->Admin Required PPE PPE (Last Resort): Laminate Gloves, P100 Respirator Admin->PPE Mandatory

Caption: Operational hierarchy prioritizing containment over PPE.

Figure 2: Spill Response Decision Logic

SpillResponse Start Spill Detected SizeCheck Is spill > 500mg or outside hood? Start->SizeCheck Evacuate EVACUATE LAB Call HazMat SizeCheck->Evacuate Yes Contain Containment: Cover with absorbent pads SizeCheck->Contain No Decon Decontamination: 1. 10% Bleach (oxidize) 2. Water Rinse 3. Solvent Wipe Contain->Decon Disposal Disposal: Double-bag as Cytotoxic/Hazardous Waste Decon->Disposal

Caption: Decision tree for managing spills of potential mutagens.

Waste Disposal & Decontamination

Do not dispose of down the drain. This compound is likely toxic to aquatic life with long-lasting effects.[6]

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated container labeled "Toxic/Mutagenic Solid." Double-bag in polyethylene.
Liquid Waste Segregate into "Non-Halogenated Organic - High Hazard." Do not mix with oxidizers (e.g., Nitric Acid) due to the amine/imidazole incompatibility.
Glassware Triple rinse with Methanol inside the hood. Collect the first 3 rinses as hazardous waste. Only then move glassware to the wash area.

Decontamination Solution: For surface cleaning, use a 10% Sodium Hypochlorite (Bleach) solution followed by water. The bleach helps oxidize the amine/imidazole functionalities, degrading the active pharmacophore [4].

Emergency Response
  • Eye Contact: Flush for 15 minutes minimum .[4][5][7][8][9] The basicity of imidazole causes deep tissue damage that may not be immediately painful. Transport to ER immediately.

  • Skin Contact: Remove contaminated PPE immediately.[10][11][12] Wash with soap and water for 15 minutes.[8] Do not use ethanol (this may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References
  • Fisher Scientific. (2025).[5][13] Safety Data Sheet: 8-Aminoquinoline. Retrieved from

  • Elemental Microanalysis. (2024). Safety Data Sheet: Imidazole. Retrieved from [1]

  • Cayman Chemical. (2024). Safety Data Sheet: 2-Amino-3-methylimidazo[4,5-f]quinoline. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.